molecular formula C21H17ClN2O4S2 B6535286 2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1049196-22-6

2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B6535286
CAS No.: 1049196-22-6
M. Wt: 461.0 g/mol
InChI Key: HVUUEYZGMHEEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxol moiety, a thiazole ring, and a 2-chlorophenylmethyl substituent. The benzodioxol group contributes to electron-rich aromaticity, while the thiazole ring introduces heterocyclic rigidity. The 2-chlorophenylmethyl group at the acetamide terminus may modulate lipophilicity and steric effects, critical for pharmacokinetic properties. Structural elucidation of such compounds typically employs NMR spectroscopy and X-ray crystallography, as seen in related studies .

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S2/c22-16-4-2-1-3-14(16)9-23-20(26)8-15-10-29-21(24-15)30-11-17(25)13-5-6-18-19(7-13)28-12-27-18/h1-7,10H,8-9,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUUEYZGMHEEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

  • Compound from :
    2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

    • Key Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole core and substitutes the benzodioxol group with a 4-chlorophenylmethyl chain.
    • Impact : The thiadiazole ring may enhance metabolic stability compared to thiazole, while the lack of a benzodioxol group reduces electron-donating capacity .
    • Synthesis : Uses chloroacetyl chloride and dimethylformamide (DMF), similar to methods in acetamide derivatization .
  • Compound from : N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide Key Differences: Incorporates a benzothiazole instead of thiazole and introduces a tetrazole-sulfanyl moiety.

Acetamide Derivatives with Anti-Exudative Activity ()

  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Key Differences: Triazole core replaces thiazole, and furan substituents alter aromatic interactions. Biological Data: Exhibited anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).

Chlorophenyl-Substituted Analogues ()

  • 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide ()
    • Key Differences : Dual chloroacetamide groups and an isoxazole ring instead of thiazole.
    • Synthesis : Utilizes chloroacetyl chloride in DMF, a method adaptable to the target compound’s synthesis .
  • N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide () Key Differences: Features a thiazolidinone-indole hybrid scaffold. Impact: The extended conjugated system may improve UV absorption properties relative to the target compound’s simpler structure .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity (if reported)
Target Compound Thiazole 1,3-Benzodioxol, 2-chlorophenylmethyl Not explicitly reported
Compound 1,3,4-Thiadiazole 4-Chlorophenylmethyl, mesityl N/A
Derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl Anti-exudative (10 mg/kg)
Compound Isoxazole Dual chloroacetamide, sulfonamide N/A

Research Findings and Implications

  • Structural Flexibility vs. Stability : The thiazole core in the target compound offers a balance between rigidity (for target binding) and flexibility (for metabolic adaptability), whereas thiadiazole () or triazole () cores prioritize stability or hydrogen bonding .
  • In contrast, chlorophenyl groups () increase lipophilicity, favoring membrane penetration .
  • Synthetic Scalability : Methods using DMF and chloroacetyl chloride () are scalable for acetamide derivatives, suggesting feasibility for large-scale synthesis of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.